Tyrosyl-prolyl-leucyl-glycine

Description

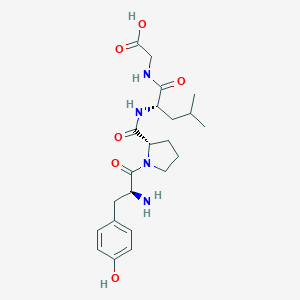

Structure

2D Structure

3D Structure

Properties

CAS No. |

113480-19-6 |

|---|---|

Molecular Formula |

C22H32N4O6 |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C22H32N4O6/c1-13(2)10-17(20(30)24-12-19(28)29)25-21(31)18-4-3-9-26(18)22(32)16(23)11-14-5-7-15(27)8-6-14/h5-8,13,16-18,27H,3-4,9-12,23H2,1-2H3,(H,24,30)(H,25,31)(H,28,29)/t16-,17-,18-/m0/s1 |

InChI Key |

WPXFILQZNKUYQO-BZSNNMDCSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |

Other CAS No. |

113480-19-6 |

sequence |

YPLG |

Synonyms |

Tyr-Pro-Leu-Gly tyrosyl-prolyl-leucyl-glycine |

Origin of Product |

United States |

Methodologies for the Synthesis and Structural Modification of Tyrosyl Prolyl Leucyl Glycine

Chemical Synthesis Approaches for Tyrosyl-Prolyl-Leucyl-Glycine

The chemical synthesis of this compound (Tyr-Pro-Leu-Gly) can be achieved through several established peptide synthesis methodologies. These include solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and convergent or fragment condensation methods. Each approach offers distinct advantages and is chosen based on the desired scale, purity requirements, and the specific sequence of the peptide.

Solid-Phase Peptide Synthesis (SPPS) Optimization for this compound

Solid-phase peptide synthesis (SPPS) is a widely used technique for creating peptides by sequentially adding protected amino acid residues to a growing peptide chain that is covalently attached to an insoluble solid support or resin. gyrosproteintechnologies.combachem.com The optimization of SPPS for a specific peptide like this compound involves careful selection of the resin, protecting groups, and coupling reagents to maximize yield and purity. gyrosproteintechnologies.com

Resin Selection: The choice of resin is critical and depends on the desired C-terminal functional group of the final peptide. For the synthesis of this compound with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly employed. researchgate.net The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide from the resin under mild acidic conditions, which helps to preserve acid-sensitive protecting groups on the amino acid side chains. researchgate.net

Protecting Groups and Coupling Reagents: The synthesis typically follows the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. nih.gov The Fmoc group protects the α-amino group of the incoming amino acid and is removed with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). dovepress.com The side chains of the amino acids are protected with acid-labile groups like tert-butyl (tBu) for Tyrosine. Common coupling reagents used to facilitate the formation of the peptide bond include aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure®. researchgate.netnih.gov

Optimization Strategies: To enhance the efficiency of the synthesis and the purity of the crude product, several optimization strategies can be implemented. gyrosproteintechnologies.com These can include the use of microwave irradiation to accelerate coupling and deprotection steps, which can significantly reduce synthesis time. cem.com Additionally, for "difficult" sequences that may be prone to aggregation, the use of specialized resins like PEG-modified polystyrene or alternative "green" solvents such as triethyl phosphate (B84403) (TEP) can improve solvation and reaction kinetics. researchgate.netresearchgate.net

| Parameter | Common Choices and Considerations | Reference |

|---|---|---|

| Resin | Wang resin, 2-Chlorotrityl chloride (2-CTC) resin for C-terminal acid. | researchgate.net |

| N-α-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl), removed by piperidine. | dovepress.com |

| Side-Chain Protection (Tyr) | t-Butyl (tBu), removed by strong acid (e.g., TFA). | nih.gov |

| Coupling Reagents | HBTU, HATU, DIC/OxymaPure. | researchgate.netnih.gov |

| Solvent | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Triethyl phosphate (TEP). | researchgate.netresearchgate.net |

| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane). | dovepress.com |

Solution-Phase Peptide Synthesis Strategies for this compound Analogs

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis, offers a classical yet powerful alternative to solid-phase methods, particularly for the large-scale production of peptides and the synthesis of complex analogs. nih.gov This approach involves the stepwise coupling of amino acids in a homogenous solution, with purification of the intermediate peptide after each step.

For the synthesis of this compound analogs, solution-phase strategies provide flexibility in the introduction of modifications. The synthesis is typically carried out in a stepwise manner, starting from the C-terminal amino acid ester. Each subsequent amino acid, with its N-terminus protected (commonly with Boc or Cbz groups), is activated at its C-terminus and then coupled. researchgate.net

A variety of coupling reagents can be employed, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives to suppress racemization. researchgate.netnih.gov More recent advancements have introduced efficient coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®), which allows for rapid and clean peptide bond formation. mdpi.com The purification of intermediates is a critical step and is typically achieved through extraction and crystallization. While this can be more labor-intensive than SPPS, it allows for the isolation and full characterization of each intermediate, ensuring the quality of the final product. nih.gov

| Coupling Reagent | Advantages | Disadvantages | Reference |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | Effective and inexpensive. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. | researchgate.net |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble byproduct, easily removed by aqueous extraction. | More expensive than DCC. | nih.gov |

| T3P® (Cyclic propylphosphonic anhydride) | Fast reaction times, high efficiency, water-soluble byproducts. | Newer reagent, may be less readily available. | mdpi.com |

| Mixed Anhydrides (e.g., with Isobutyl chloroformate) | High reactivity, suitable for sterically hindered couplings. | Potential for side reactions if not carefully controlled. | sci-hub.se |

Convergent and Fragment Condensation Methods for this compound

Convergent synthesis, also known as fragment condensation, is a powerful strategy for the synthesis of longer peptides and proteins. researchgate.net This approach involves the independent synthesis of smaller peptide fragments, which are then coupled together to form the final, full-length peptide. For a tetrapeptide like this compound, this could involve the synthesis of two dipeptide fragments, for example, Tyr-Pro and Leu-Gly, followed by their condensation.

The coupling of the peptide fragments can be performed either in solution or on a solid support. nih.govnih.gov In a solid-phase fragment condensation approach, one fragment is synthesized on a resin, and the second, pre-synthesized fragment is then coupled to it in solution. nih.gov This hybrid approach combines the benefits of both solid-phase and solution-phase synthesis. The choice of coupling reagents is critical for efficient fragment condensation, with reagents like HBTU, HATU, and PyBOP being commonly used. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Routes to this compound and Variants

Chemoenzymatic synthesis and biocatalytic routes represent an alternative and often more environmentally friendly approach to peptide synthesis. These methods utilize enzymes as catalysts for the formation of peptide bonds. The high specificity of enzymes can lead to fewer side reactions and eliminate the need for extensive protecting group strategies, which are often required in purely chemical synthesis.

The synthesis of this compound and its variants can potentially be achieved using proteases under kinetically controlled conditions. In this approach, the equilibrium of the protease-catalyzed reaction is shifted towards synthesis rather than hydrolysis. This is often achieved by using an esterified C-terminal amino acid and a high concentration of the N-terminal amino acid nucleophile. The choice of enzyme is critical and depends on its substrate specificity. For example, a protease that specifically recognizes and cleaves after Leucine (B10760876) could potentially be used to couple a Tyr-Pro-Leu fragment to a Glycine (B1666218) ester.

While specific examples of the chemoenzymatic synthesis of this compound are not extensively documented in the provided search results, the general principles of chemoenzymatic peptide synthesis are well-established. This methodology offers the potential for greener and more efficient production of this and other peptides, particularly when producing specific stereoisomers is important, as enzymes are inherently chiral catalysts.

Design and Synthesis of this compound Derivatives for Research

The design and synthesis of derivatives of this compound are crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the peptide's structure affect its biological activity. These modifications can include substitutions with isosteric or non-canonical amino acids.

Isosteric and Non-Canonical Amino Acid Substitutions in this compound

Isosteric and non-canonical amino acid substitutions involve replacing one or more of the native amino acids in the this compound sequence with amino acids that have similar steric or electronic properties (isosteric) or with amino acids that are not among the 20 proteinogenic amino acids (non-canonical). cpcscientific.com Such substitutions can lead to peptides with enhanced properties, such as increased stability against enzymatic degradation, improved receptor binding affinity, or altered pharmacokinetic profiles. researchgate.net

For example, the Leucine residue in a related peptide, Pro-Leu-Gly-NH2, has been replaced with other aliphatic and aromatic amino acids to probe the structural requirements for its biological activity. nih.gov Similarly, in analogs of Tyr-MIF-1, the Tyrosine residue has been substituted with its D-isomer or with methylated, brominated, and chlorinated analogs. researchgate.net The introduction of non-natural amino acids, such as L-canavanine or L-cysteic acid S-(2-aminoethyl)amide, has also been explored to create analogs with potentially enhanced biological effects. researchgate.net

The synthesis of these derivatives typically follows the same chemical synthesis routes as the parent peptide, such as solid-phase or solution-phase synthesis. The incorporation of non-canonical amino acids may require the development of specific protection and activation strategies, as these amino acids may have unique functional groups in their side chains. cpcscientific.com

| Non-Canonical Amino Acid | Potential Rationale for Substitution | Reference |

|---|---|---|

| D-Amino Acids | Increase resistance to proteolysis, alter conformation. | researchgate.net |

| N-Methylated Amino Acids | Increase metabolic stability, influence conformation and membrane permeability. | researchgate.net |

| Halogenated Amino Acids | Modify electronic properties and binding interactions. | researchgate.net |

| Homologues of Proteinogenic Amino Acids (e.g., Norleucine) | Probe the importance of side chain length and branching. | mdpi.com |

| α,α-Disubstituted Amino Acids (e.g., Aib) | Induce specific secondary structures (e.g., helices). | mdpi.com |

Conformational Constraints and Cyclization Strategies Applied to this compound

The inherent flexibility of linear peptides like this compound often leads to a variety of conformations in solution, which can be a hurdle for targeted drug design. To overcome this, conformational constraints are introduced to lock the peptide into a specific, biologically active conformation. Cyclization is a primary strategy to achieve this, effectively reducing the peptide's flexibility and often enhancing its resistance to enzymatic degradation. researchgate.net

Conformational studies of the closely related amidated peptide, Tyr-Pro-Leu-Gly-NH2 (N-Tyr-MIF-1), using 1H nuclear magnetic resonance (NMR) spectroscopy have revealed that the peptide exists in a slow exchange between two distinct conformers in aqueous solution. nih.gov This conformational heterogeneity is primarily attributed to the cis and trans isomerization of the peptide bond preceding the proline residue. The major conformer, which accounts for approximately 70% of the population, exhibits a conformation where the tyrosine aromatic ring is in close proximity to the proline's pyrrolidine (B122466) ring. nih.gov The minor conformer, representing the remaining 30%, does not show this interaction. nih.gov This intrinsic equilibrium underscores the importance of applying conformational constraints to stabilize a desired structure.

Cyclization of Proline-Containing Tetrapeptides:

The presence of proline in the Tyr-Pro-Leu-Gly sequence is significant as it can act as a "turn-inducer," facilitating the formation of the cyclic structure. rsc.org For tetrapeptides, forming a 12-membered ring through cyclization can be challenging due to ring strain. rsc.org However, the inclusion of proline residues is a common and effective strategy to promote the necessary turn conformation for efficient macrocyclization. rsc.org

Several cyclization strategies can be hypothetically applied to the Tyr-Pro-Leu-Gly sequence, based on established methods for proline-containing tetrapeptides:

Head-to-Tail Cyclization: This is the most direct approach, involving the formation of an amide bond between the N-terminal tyrosine and the C-terminal glycine. This strategy, however, can be susceptible to cyclodimerization, especially for smaller peptides. acs.org

Side-Chain to Side-Chain Cyclization: This would require the introduction of amino acids with reactive side chains that can be linked together. This is not directly applicable to the native Tyr-Pro-Leu-Gly sequence but could be achieved through the substitution of existing residues.

Click Macrocyclization: A modern and highly efficient method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." acs.orgnih.gov This would necessitate the synthesis of a linear Tyr-Pro-Leu-Gly precursor containing an azide (B81097) and an alkyne group at its termini. This method is known for its high yields and tolerance of various functional groups. acs.org Studies on other proline-based tetrapeptides have shown that this approach can successfully generate macrocyclic products in good to high yields. acs.orgnih.gov

Conformational Analysis of Cyclic Tetrapeptides:

Once cyclized, the resulting conformation can be analyzed using techniques like X-ray crystallography and NMR spectroscopy. nih.gov For proline-containing cyclic tetrapeptides, these studies often reveal the presence of β-turn secondary structures, which are crucial for molecular recognition and biological activity. acs.orgnih.gov The β-turn is a common motif where the peptide chain reverses its direction. wustl.edu The incorporation of proline is known to stabilize these turns. rsc.orgwustl.edu

A study on a library of proline-based cyclic tetrapeptides demonstrated the presence of intramolecular hydrogen bonds, a key characteristic of β-turns. acs.org These constrained cyclic peptides can serve as scaffolds for designing molecules that mimic the reverse-turn conformations found in larger proteins. wustl.edu

Below is a table summarizing the potential cyclization strategies for Tyr-Pro-Leu-Gly and the expected conformational outcomes based on studies of similar peptides.

| Cyclization Strategy | Description | Expected Conformational Feature | Supporting Evidence |

| Head-to-Tail Amide Bond Formation | Direct linkage of the N-terminal amine of Tyrosine to the C-terminal carboxyl group of Glycine. | Formation of a 12-membered ring, potentially with a β-turn structure induced by the Proline residue. | General strategy for peptide cyclization, with Proline known to facilitate turns. rsc.org |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cyclization of a linear precursor with terminal azide and alkyne functionalities via a triazole linkage. | Efficient formation of a macrocycle with a triazole moiety as part of the backbone. The resulting structure often adopts a β-turn conformation. | High yields and defined conformations observed in other proline-containing tetrapeptides. acs.orgnih.gov |

Preparation of Labeled this compound for Mechanistic Probes

To investigate the mechanism of action, metabolic fate, and receptor interactions of this compound, labeled versions of the peptide are invaluable tools. These probes can be traced and quantified in biological systems, providing critical insights that are otherwise difficult to obtain. Labeling can be achieved through the incorporation of stable isotopes or radioactive isotopes.

Isotopic Labeling:

Stable isotope labeling involves replacing one or more atoms in the peptide with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This modification results in a molecule that is chemically identical to the unlabeled parent but has a different mass, which can be detected by mass spectrometry.

A common strategy for synthesizing isotopically labeled peptides is to use a labeled amino acid as a building block during solid-phase peptide synthesis (SPPS). ckisotopes.com For instance, to label the glycine residue in Tyr-Pro-Leu-Gly, ¹³C- and/or ¹⁵N-labeled glycine would be incorporated at the C-terminus during the synthesis. Selective labeling of a specific amino acid type simplifies NMR spectra, aiding in structural and dynamic studies. ckisotopes.com

Radiolabeling:

Radiolabeling introduces a radioactive isotope, such as tritium (B154650) (³H) or technetium-99m (⁹⁹ᵐTc), into the peptide. These radiotracers allow for highly sensitive detection and are widely used in biological research and medical imaging.

One established method for tritiating peptides is through the catalytic dehalogenation or saturation of a precursor peptide with tritium gas. arkat-usa.org This involves synthesizing a precursor of Tyr-Pro-Leu-Gly that contains a halogenated amino acid (e.g., 3,5-diiodotyrosine instead of tyrosine) or an amino acid with a double or triple bond. arkat-usa.org The halogen or unsaturated bond is then replaced with tritium. This post-synthetic modification is advantageous as it minimizes the handling of radioactive materials during the peptide synthesis. arkat-usa.org Tritium-labeled peptides are particularly useful for receptor binding assays and metabolic pathway studies due to their high specific radioactivity and the stability of the label. arkat-usa.org

The following table outlines common labeling strategies applicable to the synthesis of labeled this compound.

| Labeling Strategy | Isotope | Method of Incorporation | Purpose |

| Stable Isotope Labeling | ¹³C, ¹⁵N | Incorporation of labeled amino acids (e.g., [¹³C, ¹⁵N]-Glycine) during solid-phase peptide synthesis. ckisotopes.com | Mechanistic studies using mass spectrometry and NMR to trace metabolic pathways and conformational changes. |

| Radiolabeling (Tritiation) | ³H | Catalytic dehalogenation or saturation of a precursor peptide (e.g., containing diiodotyrosine) with tritium gas. arkat-usa.org | High-sensitivity detection in receptor binding assays, metabolic studies, and autoradiography. |

Advanced Structural and Conformational Investigations of Tyrosyl Prolyl Leucyl Glycine

Elucidation of Primary Sequence and Its Conformational Implications in Tyrosyl-prolyl-leucyl-glycine

The presence of a proline residue is particularly significant. Proline is unique among the 20 common amino acids because its side chain is a cyclic structure that incorporates the backbone amide nitrogen. This rigidity restricts the rotation around the N-Cα bond, significantly influencing the peptide's secondary and tertiary structure. nih.gov The Tyr-Pro peptide bond can exist in either a cis or trans conformation, and the slow interconversion between these two states can lead to multiple conformers of the peptide in solution. nih.gov Studies on tetrapeptides containing proline have shown that the position of the proline residue can favor either a folded or an unfolded peptide chain. nih.gov Specifically, proline in the second position, as it is in Tyr-Pro-Leu-Gly, has been shown to favor a folded conformation of the peptide chain. nih.gov

Experimental Characterization of this compound Secondary and Tertiary Structures

Spectroscopic Analysis of this compound Conformation (e.g., CD, NMR, IR)

Spectroscopic techniques are invaluable for elucidating the three-dimensional structure of peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR studies of the analog N-Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) in aqueous solution have demonstrated that the peptide exists in a slow exchange between two distinct conformers. nih.gov These conformers are attributed to the cis and trans isomerization of the Tyr-Pro peptide bond. The major conformer, which is in the trans state, shows a strong interaction between the tyrosine aromatic ring and the proline pyrrolidine (B122466) ring. nih.gov In contrast, this interaction is absent in the minor cis conformer. nih.gov 13C-NMR can also provide information on the cis/trans isomerism of the proline peptide bond. nih.gov The chemical shifts of NMR are sensitive to the local electronic environment and can provide detailed information about the peptide's structure. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides. nih.govleibniz-fli.de For instance, CD spectra of model tetrapeptides have shown that the presence and position of proline influence the formation of secondary structures like β-turns. nih.gov An increase in pH can lead to a greater amount of β-turn conformation, regardless of the proline's position. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is another technique used to determine protein and peptide secondary structure. leibniz-fli.de The amide I band (1600-1700 cm-1), which arises mainly from the C=O stretching vibration, is particularly sensitive to the backbone conformation and hydrogen bonding patterns. leibniz-fli.de

| Spectroscopic Technique | Key Findings for Tyr-Pro-Leu-Gly and Related Peptides | References |

| NMR Spectroscopy | Existence of two conformers (cis and trans isomers of the Tyr-Pro bond). The major (trans) conformer shows interaction between the Tyr and Pro rings. | nih.gov |

| CD Spectroscopy | Proline at position 2 favors a folded conformation. Increasing pH can increase β-turn content. | nih.gov |

| IR Spectroscopy | The Amide I band is sensitive to backbone conformation and hydrogen bonding, providing information on secondary structure elements. | leibniz-fli.de |

X-ray Crystallography of this compound and Related Peptide Motifs

For example, the crystal structure of cyclo(L-Pro-L-Tyr) and a racemic mixture of cyclo(D-Pro-L-Tyr) and cyclo(L-Pro-D-Tyr) have been determined. researchgate.net In these cyclic dipeptides, the diketopiperazine ring adopts a twist boat conformation, and the tyrosine side chain is folded towards this ring. researchgate.net Such studies reveal the preferred conformations and intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. researchgate.net The development of techniques like powder X-ray diffraction has made it possible to determine the crystal structures of amino acids and peptides that are challenging to crystallize as single crystals. cardiff.ac.uk

Computational Approaches to this compound Structure and Dynamics

Computational methods are increasingly used to complement experimental data and provide a deeper understanding of peptide structure and dynamics at an atomic level.

Molecular Dynamics Simulations for Conformational Sampling of this compound

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of biomolecules over time. nih.govresearchgate.net These simulations can provide insights into the flexibility of the peptide and the transitions between different conformational states. vub.be

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), provide detailed information about the electronic structure, stability, and reactivity of molecules. mdpi.comdiva-portal.org These methods can be used to calculate the relative energies of different conformers and to analyze the nature of intramolecular interactions, such as hydrogen bonds. austinpublishinggroup.com

For this compound, quantum chemical calculations could be used to:

Determine the energy difference between the cis and trans conformers of the Tyr-Pro bond, providing a theoretical basis for their observed populations in solution.

Analyze the electronic nature of the interaction between the tyrosine and proline rings in the trans conformer.

Investigate the propensity of the peptide to form specific secondary structures, such as β-turns, by calculating the energies of different backbone conformations.

Studies on related systems, such as the docking of plastocyanin to photosystem I, have utilized computational methods to understand the role of specific residues, like tyrosine, in protein-protein interactions. nih.gov Similarly, quantum chemical calculations can illuminate the electronic properties that govern the conformational preferences of this compound.

| Computational Approach | Application to this compound | Potential Insights | References |

| Molecular Dynamics (MD) Simulations | Simulating the peptide's movement over time in a solvent. | Exploring conformational flexibility, transitions between cis and trans isomers, and stability of intramolecular interactions. | nih.govresearchgate.netmdpi.com |

| Quantum Chemical Calculations | Calculating electronic structure and energies of different conformers. | Determining relative energies of conformers, analyzing the nature of intramolecular interactions, and predicting structural propensities. | mdpi.comdiva-portal.orgaustinpublishinggroup.com |

Protein-Peptide Docking and Binding Site Predictions

The tetrapeptide this compound (TPLG) has been the subject of computational studies to elucidate its interaction with protein targets, primarily focusing on its role as an opioid modulator. Molecular docking simulations are a key in silico method used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.govmdpi.com These computational approaches are instrumental in understanding the structural basis of peptide-protein interactions and predicting potential binding sites. frontiersin.org

Research has identified the mu-opioid receptor (MOR) as a primary target for this compound. researchgate.net The MOR is a G protein-coupled receptor (GPCR) that mediates the analgesic and euphoric effects of opioids. nih.govfrontiersin.org In silico docking experiments have been performed to model the interaction between TPLG and the MOR. researchgate.net The binding affinity, which indicates the strength of the interaction, can be computationally estimated. One study investigating a series of MOR analogues reported on the relationship between the chemical structure and the biological activity, including data for Tyr-Pro-Leu-Gly-NH2. researchgate.net

Computational models often use scoring functions, such as ChemScore, to evaluate the binding poses of ligands. The values from these functions can indicate a correlation between the ligand's ability to bind to the receptor and its observed biological effect. researchgate.net For instance, the total energies of the ligand-receptor complexes are calculated to assess the stability of the predicted binding poses. researchgate.net

| Ligand | Target Receptor | Computational Method | Key Finding |

|---|---|---|---|

| This compound-NH2 | Mu-opioid receptor (MOR) | Molecular Docking (GOLD 5.2) | ChemScore values indicated a correlation with in vivo analgesic effect. researchgate.net |

| Various Peptide & Non-Peptide Ligands | Opioid Receptors (μ, δ, κ) | Homology Modeling & Docking | Emphasized the importance of experimental constraints to refine models of ligand-receptor complexes. nih.gov |

| Fentanyl Derivatives | Mu-opioid receptor (μOR) | Molecular Dynamics Simulations | Identified common binding features, including an ionic interaction with Asp147 and hydrophobic contacts. mdpi.com |

| Hemorphins | Delta-opioid receptor (DOR) | Molecular Dynamics Simulations | Showed a critical salt-bridge interaction between the N-terminal tyrosine and a conserved aspartate residue (Asp128). frontiersin.org |

The binding of opioid peptides to the MOR typically occurs within a pocket formed by the transmembrane (TM) helices of the receptor. mdpi.com While specific high-resolution crystal structures of TPLG bound to the MOR are not available, predictions can be inferred from the docking of analogous peptides and other opioid ligands. nih.govfrontiersin.org

A crucial interaction for many opioid receptor agonists is the formation of a salt bridge between the protonated amine of the N-terminal tyrosine residue and a conserved aspartate residue in the receptor, specifically Asp147 in the MOR (located in TM3). frontiersin.orgmdpi.com This interaction is considered a hallmark of opioid ligand binding and is a primary anchor point for the peptide within the receptor's binding pocket.

In addition to this key ionic bond, the binding of opioid peptides is stabilized by a network of other interactions:

Hydrogen Bonds: The peptide backbone and side chains can form hydrogen bonds with various residues within the binding pocket. For example, the phenolic hydroxyl group of the N-terminal tyrosine is often involved in hydrogen bonding. frontiersin.org

Hydrophobic Interactions: The aromatic ring of the tyrosine and the side chains of proline and leucine (B10760876) in TPLG can engage in hydrophobic or van der Waals interactions with nonpolar residues lining the binding cavity. mdpi.com Residues in transmembrane helices often form these hydrophobic pockets. mdpi.com

Pi-Alkyl and Cation-Pi Interactions: The aromatic rings of residues like tyrosine can interact with alkyl groups of receptor amino acids (pi-alkyl) or with positively charged residues (cation-pi). mdpi.com

Computational studies on other opioid peptides have revealed interactions with specific residues such as Tyr148, Trp293, and His297, which contribute to the formation of the binding pocket and the stabilization of the ligand. mdpi.combiorxiv.org Molecular dynamics simulations further help in understanding the stability of these interactions over time and the conformational changes that may occur upon binding. frontiersin.orgmdpi.com The proline residue in TPLG likely induces a specific turn in the peptide's conformation, which is often critical for fitting into the constrained binding sites of GPCRs.

The glycine (B1666218) residue, being the smallest amino acid, provides conformational flexibility to the peptide backbone, potentially allowing the C-terminal end to adopt various orientations and interact with different regions of the binding pocket or extend towards the extracellular loops. mdpi.com

Biochemical Interactions and Enzymatic Pathways Involving Tyrosyl Prolyl Leucyl Glycine

Enzymatic Stability and Proteolytic Processing of Tyrosyl-Prolyl-Leucyl-Glycine

The stability of peptides like this compound (YPLG) is a critical factor in their biological activity and research applications. Understanding how they are broken down by enzymes provides insight into their physiological roles and how their persistence can be enhanced for experimental purposes.

The breakdown of peptides is carried out by a class of enzymes known as peptide hydrolases, or peptidases. Research has shown that various peptidases can act on YPLG. For instance, the proteolytic systems of lactic acid bacteria, important in food fermentation, contain a range of peptidases that can hydrolyze peptides. conicet.gov.argoogle.com These systems include aminopeptidases, dipeptidases, and X-prolyl-dipeptidyl peptidases, which are capable of cleaving peptide bonds involving proline. conicet.gov.arnih.gov

Specifically, X-prolyl-dipeptidyl peptidases are enzymes that cleave X-Pro dipeptides from the N-terminus of peptides. nih.gov Given the structure of YPLG (Tyr-Pro-Leu-Gly), it is a potential substrate for such enzymes, which would cleave the Tyrosyl-prolyl bond. Studies on various bacterial strains have characterized these enzymes, noting their substrate specificities which often include the hydrolysis of peptides with a proline residue at the second position from the N-terminus. nih.gov Additionally, general aminopeptidases can sequentially cleave amino acids from the N-terminus, though the presence of proline can sometimes hinder this process. conicet.gov.ar The degradation of YPLG has also been observed in in vitro studies using rat skin, which contains a variety of proteases. nih.gov

The rate at which YPLG is degraded is dependent on the specific enzymes present and the experimental conditions. In a study using rat skin in a Franz diffusion cell, YPLG was found to be rapidly degraded with a rate constant of 0.250 h⁻¹ in the receptor fluid. nih.gov The degradation rate constant during its penetration through the skin was calculated to be 0.050 h⁻¹. nih.gov This indicates that the peptide is susceptible to enzymatic breakdown both within the skin tissue and in the surrounding fluid. nih.gov

The specificity of the degradation is influenced by the amino acid sequence of the peptide. The Pro-Leu bond can be a target for certain endopeptidases, while the terminal Tyr and Gly residues can be cleaved by aminopeptidases and carboxypeptidases, respectively. The presence of proline at the second position makes YPLG a likely substrate for X-prolyl-dipeptidyl peptidases, which exhibit a high degree of specificity for this motif. nih.gov The kinetics of degradation can be modeled, often assuming first-order kinetics for the enzymatic reactions, which has been shown to adequately describe the process in skin penetration studies. nih.govnih.gov

Table 1: Kinetic Data for this compound Degradation

| Parameter | Value | Context |

| Degradation Rate Constant (Receptor Fluid) | 0.250 h⁻¹ | In vitro study with rat skin in a Franz diffusion cell. nih.gov |

| Degradation Rate Constant (During Skin Penetration) | 0.050 h⁻¹ | Calculated from the difference in penetration rates through pretreated and untreated rat skin. nih.gov |

Given the susceptibility of YPLG to enzymatic degradation, various strategies can be employed to enhance its stability for research purposes. One common approach is the use of protease inhibitors. mdpi.com In studies with rat skin, the addition of phenylmethylsulfonyl fluoride (B91410) (PMSF), a serine protease inhibitor, and phenanthroline, a metalloprotease inhibitor, almost completely prevented the degradation of YPLG. nih.gov

Another strategy involves chemical modification of the peptide structure. mdpi.com This can include:

Substitution with D-amino acids: Replacing the naturally occurring L-amino acids with their D-enantiomers can make the peptide resistant to proteases, which are typically specific for L-isomers. mdpi.com

N-terminal or C-terminal modifications: Acetylation of the N-terminus or amidation of the C-terminus can block the action of aminopeptidases and carboxypeptidases.

Incorporation of non-natural amino acids or modified peptide bonds: These changes can sterically hinder the approach of proteases or alter the electronic properties of the peptide bond, making it less susceptible to hydrolysis. acs.org

Cyclization: Creating a cyclic version of the peptide can significantly increase its stability by restricting its conformation and making the peptide bonds less accessible to enzymes.

These modifications aim to preserve the biological activity of the peptide while increasing its half-life in experimental systems. mdpi.com

Receptor and Target Protein Binding Studies with this compound

The biological effects of peptides are initiated by their binding to specific receptors or other target proteins. Investigating these interactions is crucial for understanding the peptide's function at a molecular level.

In vitro binding assays are fundamental for characterizing the interaction between a ligand, such as YPLG, and its receptor. These assays typically involve incubating a labeled version of the peptide with cells, cell membranes, or purified receptors and then measuring the amount of bound peptide. Radioligand binding assays, using a tritiated ([³H]) or iodinated ([¹²⁵I]) form of the peptide, are a common method.

Table 2: Example Binding Affinity Data for a Structurally Related Peptide (Gly-Leu-Phe)

| Binding Site Class | Dissociation Constant (Kd) (nM) | Binding Capacity (Bmax) (fmol/mg protein) | Cell Type |

| High-Affinity | 2.3 ± 1.0 | 60 ± 9 | Human PMNL nih.gov |

| Low-Affinity | 26.0 ± 3.5 | 208 ± 45 | Human PMNL nih.gov |

Understanding how a peptide binds to its target protein at an atomic level requires structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can reveal the precise orientation of the peptide in the receptor's binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) that stabilize the complex.

While specific structural studies for a YPLG-receptor complex are not available in the provided results, the principles can be inferred from studies of other peptide-protein interactions. For instance, the binding of amino acids to their respective aminoacyl-tRNA synthetases has been extensively studied. nih.govresearchgate.net These studies show how specific side chains of the amino acids fit into defined pockets within the enzyme and form key interactions that determine specificity. researchgate.net For YPLG, the tyrosyl side chain could engage in aromatic or hydrogen bonding interactions, the prolyl ring could introduce conformational rigidity that is critical for fitting into the binding site, and the leucyl side chain could participate in hydrophobic interactions. nih.gov

Computational modeling and site-directed mutagenesis can further complement structural data to elucidate the binding mode. By mutating key residues in the receptor or the peptide and observing the effect on binding affinity, the energetic contribution of individual interactions can be determined. acs.org

Metabolic Pathways and Biosynthesis Considerations for this compound

The tetrapeptide this compound is composed of four distinct amino acids: Tyrosine, Proline, Leucine (B10760876), and Glycine (B1666218). Understanding its metabolic origins requires an examination of the individual biosynthetic pathways of its constituent amino acids and the potential for the formation of smaller peptide precursors.

The constituent amino acids of this compound are synthesized in the human body through various metabolic pathways. While Leucine is an essential amino acid that must be obtained from the diet, Tyrosine, Proline, and Glycine can be synthesized endogenously. wikipedia.org

Tyrosine: This amino acid is synthesized from the essential amino acid Phenylalanine through a hydroxylation reaction catalyzed by the enzyme phenylalanine hydroxylase. wikipedia.orgnih.gov

Proline: Proline is synthesized from glutamate, a key metabolite in amino acid metabolism. libretexts.org Glutamate is converted to L-glutamyl-γ-phosphate and then to L-glutamyl-γ-semialdehyde by a bifunctional enzyme. nih.gov This intermediate then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is subsequently reduced to Proline. nih.gov

Leucine: As an essential amino acid, Leucine is not synthesized by the human body and must be acquired through dietary protein intake. wikipedia.org

Glycine: Glycine can be produced from the amino acid Serine, which is derived from the glycolytic intermediate 3-phosphoglycerate. nih.govlibretexts.org The conversion of Serine to Glycine is a reversible reaction catalyzed by serine hydroxymethyltransferase. nih.gov Glycine also plays a role as a precursor for the synthesis of heme. nih.gov

The endogenous production of these amino acids can be influenced by dietary protein intake. For instance, studies have shown that the endogenous synthesis of Glycine and Tyrosine is maintained even when dietary protein intake is marginal, highlighting the body's ability to conserve nitrogen to ensure the supply of these amino acids. nih.gov

While the direct endogenous synthesis of the full this compound tetrapeptide has not been documented, the formation of di- and tri-peptides as intermediates is a possibility. For example, research has investigated the synthesis and biological activity of peptides containing sequences like Glycyl-L-leucine, L-leucylglycine, and L-prolylglycine. asm.org The synthesis of a cyclic hexapeptide has been achieved by coupling tripeptide units, demonstrating the feasibility of building larger peptides from smaller ones. researchgate.net

| Amino Acid | Classification | Endogenous Synthesis Precursor(s) |

| Tyrosine | Conditionally Essential | Phenylalanine wikipedia.orgnih.gov |

| Proline | Conditionally Essential | Glutamate libretexts.orgnih.gov |

| Leucine | Essential | Not synthesized endogenously |

| Glycine | Conditionally Essential | Serine, Choline nih.govlibretexts.orgostrovit.com |

Aminoacyl-tRNA synthetases (aaRSs) are fundamental enzymes in protein biosynthesis, responsible for attaching the correct amino acid to its corresponding tRNA molecule. wikipedia.orgnih.gov This "charging" of tRNA provides the building blocks for ribosomal protein synthesis. wikipedia.org While their primary role is in this canonical pathway, research has uncovered their involvement in other cellular processes, including non-ribosomal peptide synthesis. pnas.orgfebs.org

The classical mechanism of aaRS action involves two steps: the activation of an amino acid with ATP to form an aminoacyl-adenylate intermediate, and the subsequent transfer of the amino acid to the 3' end of its cognate tRNA. oup.com These enzymes are highly specific, ensuring the fidelity of the genetic code. nih.govasm.org They are divided into two classes based on the architecture of their catalytic domains. oup.com

In research models, the role of aaRSs extends beyond their canonical function. Homologs of aaRSs have been identified that participate in non-ribosomal peptide synthesis by acylating carrier proteins, suggesting a link between ribosomal and non-ribosomal peptide synthesis pathways. pnas.org Some studies propose that modern aaRSs may have evolved from ancestral forms involved in non-coded, thioester-dependent peptide synthesis. nih.gov

Furthermore, cyclodipeptide synthases (CDPSs), which are structurally similar to class-I aaRSs, utilize aminoacyl-tRNAs as substrates to synthesize cyclodipeptides, which are precursors for various natural products. oup.com This highlights a direct role for aaRS-like enzymes and their products (aminoacyl-tRNAs) in the assembly of peptide structures outside of the ribosome.

| Enzyme Family | Role in Peptide Synthesis Research | Substrates |

| Aminoacyl-tRNA Synthetases (aaRSs) | Canonical role in charging tRNAs for ribosomal protein synthesis. wikipedia.orgnih.gov Research models show involvement in non-ribosomal peptide synthesis. pnas.orgfebs.org | Amino acids, ATP, tRNA oup.com |

| Cyclodipeptide Synthases (CDPSs) | Synthesize cyclodipeptides, which are precursors to various natural products. oup.com | Aminoacyl-tRNAs oup.com |

| Fem Aminoacyl Transferases | Catalyze peptide bond formation in peptidoglycan biosynthesis. oup.com | Aminoacyl-tRNAs anr.fr |

Cellular Uptake and Transport Mechanisms of this compound Analogs

The cellular uptake of peptides is a critical factor for their pharmacological activity. For analogs of this compound, which are often designed as cell-penetrating peptides (CPPs), several mechanisms of translocation across the cell membrane have been identified. mdpi.com These mechanisms can be broadly categorized into direct penetration and endocytosis. nih.govwikipedia.org

Direct Penetration: This energy-independent pathway involves the direct translocation of the peptide across the plasma membrane. mdpi.com Several models have been proposed for this mechanism, including the inverted micelle model, the pore formation model, and the carpet-like model. mdpi.comnih.gov The translocation is often facilitated by electrostatic interactions between the cationic residues of the peptide and the negatively charged components of the cell membrane. mdpi.com For instance, arginine-rich peptides are known to permeate the plasma membrane through the formation of inverted micelles. nih.gov

Endocytosis: This is an energy-dependent process where the cell internalizes the peptide through various vesicular transport pathways. nih.gov The specific endocytic pathway can vary depending on the peptide, its cargo, and the cell type. nih.gov Identified pathways include macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. nih.gov

Research on tetrapeptide analogs has shown that they can permeate cells and target specific organelles like mitochondria. nih.govelifesciences.org The cellular uptake of these analogs is not strictly dependent on a specific sequence of amino acid side chains. nih.govelifesciences.org However, the presence of cationic residues, such as arginine, has been shown to play a significant role in enhancing cellular uptake. pnas.orgresearchgate.net Studies comparing different arginine oligomers have demonstrated that the rate of cellular entry can be significantly increased compared to other cationic peptides. pnas.org The mechanism of uptake can be complex and may involve initial binding to cell surface components like heparan sulfate (B86663) proteoglycans, which then triggers internalization. nih.gov

| Uptake Mechanism | Description | Key Features |

| Direct Penetration | Energy-independent translocation across the plasma membrane. mdpi.com | Involves models like inverted micelles and pore formation. mdpi.comnih.gov Often driven by electrostatic interactions. mdpi.com |

| Endocytosis | Energy-dependent internalization via vesicular transport. nih.gov | Includes pathways like macropinocytosis and clathrin-mediated endocytosis. nih.gov Can be influenced by peptide binding to cell surface molecules. nih.gov |

Preclinical and Mechanistic Investigations of Tyrosyl Prolyl Leucyl Glycine Biological Activities

Neurobiological Modulatory Effects of Tyrosyl-Prolyl-Leucyl-Glycine in Research Models

The potential neurobiological effects of this compound are explored by examining the activities of peptides with overlapping amino acid sequences, such as Prolyl-leucyl-glycinamide and Tyrosyl-leucine.

Prolyl-leucyl-glycinamide (PLG), also known as Melanocyte-stimulating hormone release-inhibiting factor (MIF-1), is an endogenous brain peptide that shares a core structure with this compound. nih.gov Research into PLG has revealed significant modulatory effects on central nervous system neurotransmitter pathways, particularly the dopaminergic system. scilit.com Studies have shown that PLG can prevent the development of dopamine (B1211576) receptor supersensitivity, a phenomenon that can be induced by chronic administration of neuroleptic drugs like haloperidol. nih.gov In animal models, administering PLG alongside haloperidol inhibited both the behavioral supersensitivity to apomorphine (B128758) and the associated increase in striatal [3H]spiroperidol binding sites. nih.gov This suggests that PLG can modulate dopaminergic function and may have a role in preventing certain neuroleptic-induced side effects. scilit.comnih.gov

Clinical studies have also explored PLG's potential, indicating it possesses some antiparkinsonian activity and may help reduce levodopa-induced dyskinesias in patients with Parkinson's disease. nih.govnih.gov The mechanisms underlying these effects are thought to be linked to its influence on dopamine receptors. scilit.com Given the structural similarity, it is hypothesized that this compound may exert comparable modulatory effects on dopaminergic and other neurotransmitter systems.

Table 1: Summary of Prolyl-Leucyl-Glycinamide (PLG) Effects on Neurotransmitter Systems

| Research Area | Model | Key Findings | Reference |

|---|---|---|---|

| Dopamine Receptor Sensitivity | Rats (chronic haloperidol administration) | Prevented the development of behavioral and biochemical supersensitivity of dopamine receptors. | nih.gov |

| Neuroleptic-Induced Catalepsy | Animal Models | Investigated for effects on neuroleptic-induced catalepsy and dopamine receptor binding. | scilit.com |

| Parkinson's Disease | Human Clinical Studies | Showed some antiparkinsonian activity and potential to reduce levodopa-induced dyskinesias. | nih.govnih.gov |

The dipeptide Tyrosyl-leucine (YL), which forms the N-terminal portion of this compound, has been investigated for its neurobiological effects. kyoto-u.ac.jpnih.gov Research demonstrates that YL exhibits antidepressant-like activity in mouse models. kyoto-u.ac.jpnih.govamanote.com This activity is associated with direct effects on neuronal activity and plasticity. kyoto-u.ac.jpnih.gov Specifically, administration of YL was found to increase the expression of c-Fos, a well-established marker for neuronal activation, within the dentate gyrus of the hippocampus. kyoto-u.ac.jpnih.gov

Furthermore, studies have shown that YL promotes neurogenesis. kyoto-u.ac.jpnih.gov It increased the number of bromo-2′-deoxyuridine-positive cells and the expression of doublecortin in the dentate gyrus, which indicates an enhanced proliferation of hippocampal progenitor cells both in vivo and in vitro. kyoto-u.ac.jpnih.gov These findings suggest that YL can positively influence neuronal plasticity and the generation of new neurons in a key brain region for mood and memory. kyoto-u.ac.jpnih.gov Drawing from this evidence, it is plausible that this compound could possess similar neurogenic and neuroplasticity-enhancing properties.

In addition to its effects on neurogenesis, Tyrosyl-leucine (YL) has been shown to modulate the physiological response to stress. kyoto-u.ac.jpnih.gov Research using a forced swim stress model in mice revealed that YL suppressed the activation of the hypothalamo-pituitary-adrenal (HPA) axis. kyoto-u.ac.jpnih.gov The HPA axis is a primary neuroendocrine system that governs reactions to stress. The ability of YL to moderate this stress response pathway is a key aspect of its antidepressant-like effects. kyoto-u.ac.jp These findings demonstrate that YL can exhibit a moderating effect on the body's stress response mechanisms. kyoto-u.ac.jpnih.gov Based on these preclinical data for YL, this compound may also be involved in the modulation of stress response pathways.

Table 2: Summary of Tyrosyl-Leucine (YL) Neurobiological Effects

| Biological Process | Key Findings | Reference |

|---|---|---|

| Neuronal Activity | Increased c-Fos expression in the dentate gyrus of the hippocampus. | kyoto-u.ac.jpnih.gov |

| Neurogenesis | Enhanced proliferation of hippocampal progenitor cells in vivo and in vitro. | kyoto-u.ac.jpnih.gov |

| Stress Response | Suppressed activation of the hypothalamo-pituitary-adrenal (HPA) axis in response to stress. | kyoto-u.ac.jpnih.gov |

Immunomodulatory Properties of this compound in In Vitro Systems (Drawing on Lactoferroxin-C research)

Lactoferroxins are peptides derived from the iron-binding glycoprotein lactoferrin (LF), which is known for its wide-ranging immunomodulatory functions. researchgate.net By studying the well-documented effects of lactoferrin and its derived peptides, we can infer the potential immunomodulatory properties of this compound. Lactoferrin is recognized as a key mediator that bridges innate and adaptive immunity. researchgate.netnih.gov

Lactoferrin and its peptides have demonstrated a significant ability to modulate the production of cytokines and other inflammatory mediators. nih.gov These peptides can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-8 in human mononuclear cells. researchgate.net The mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.govresearchgate.net In vitro studies using human corneal epithelial cells showed that lactoferrin could prevent the release of inflammatory molecules like IL-8 and Monocyte Chemoattractant Protein-1 (MCP-1) after an inflammatory stimulus. arvojournals.org Depending on the context, lactoferrin can also increase the production of certain pro-inflammatory cytokines to enhance bacterial killing activity by macrophages. mdpi.com This dual regulatory capacity highlights a sophisticated role in maintaining immune homeostasis. mdpi.com

Table 3: Effects of Lactoferrin (LF) on Cytokine Production

| Cytokine/Mediator | Effect | Cell/Model System | Reference |

|---|---|---|---|

| TNF-α, IL-1β, IL-6 | Inhibition/Suppression | Human mononuclear cells, monocytic cell lines | nih.govresearchgate.net |

| IL-8, MCP-1 | Decreased release | Human corneal epithelial cells | arvojournals.org |

| IL-6 | Reduced in adults (meta-analysis) | Human studies | nih.gov |

The immunomodulatory actions of lactoferrin extend to direct effects on the function of various immune cells. mdpi.com It plays a role in the differentiation, maturation, activation, and proliferation of antigen-presenting cells, including monocytes/macrophages, dendritic cells, and B cells. mdpi.com Lactoferrin can enhance the phagocytic activity of neutrophils and increase the activity of Natural Killer (NK) cells. nih.gov It also activates macrophages, leading to increased cytokine and nitric oxide production, which helps limit the proliferation of intracellular pathogens. nih.gov Furthermore, lactoferrin supports the function of T cells and antibody-producing B cells. lifeextension.comturtletree.com This broad spectrum of activity on key immune cell populations underscores its role as a significant modulator of both innate and adaptive immune responses. nih.gov These established functions of lactoferrin-derived peptides provide a strong basis for investigating similar immunomodulatory capabilities in this compound.

Antioxidant and Other Protective Activities of this compound in Cellular Models

While direct and extensive research on the specific tetrapeptide this compound is limited, the antioxidant and cytoprotective properties of its constituent amino acids and related peptides provide a foundation for its potential effects. The presence of Tyrosine, Proline, and Glycine (B1666218) in the peptide sequence is significant, as these individual amino acids are known to contribute to cellular protection against oxidative stress.

Tyrosine, an aromatic amino-acid, possesses the ability to scavenge free radicals. researchgate.netnih.gov This is attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating cellular damage. Studies on L-tyrosine have demonstrated its capacity to inhibit lipid peroxidation and scavenge various radicals, including the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical and superoxide anion radicals. researchgate.netnih.gov

Glycine, the simplest amino acid, has been shown to exert significant cytoprotective effects against oxidative stress in various cellular models. nih.govnih.gov Research on pig small intestinal epithelial cells has indicated that glycine can inhibit oxidative stress by promoting the synthesis of reduced glutathione, a major intracellular antioxidant. nih.gov Furthermore, glycine has been observed to protect proximal tubule cells from oxidant-induced injury. nih.gov

Proline also plays a role in cellular protection, contributing to the structural integrity of proteins and participating in stress response pathways. The unique cyclic structure of proline can influence the peptide's conformation, potentially enhancing its stability and biological activity.

Potential in Peptide-Based Research Probes for Cellular Pathways

The unique sequence of this compound presents possibilities for its use as a research probe to investigate various cellular pathways. Peptide-based probes are valuable tools in biomedical research for their high specificity and ability to mimic natural ligands, thereby allowing for the targeted study of cellular processes.

The presence of a Tyrosine residue is particularly advantageous for developing research probes. The phenolic ring of Tyrosine can be readily modified to incorporate fluorescent labels or radioactive isotopes, enabling the tracking and visualization of the peptide's interaction with cells and its subcellular localization.

Furthermore, the specific sequence of the peptide may allow it to interact with particular cellular receptors or enzymes. For instance, a related tripeptide, Tyr-Leu-Gly, has been found to exhibit anxiolytic-like activity, suggesting its interaction with neurotransmitter systems. nih.gov This raises the possibility that this compound could also interact with specific signaling pathways in the nervous system or other tissues.

To be utilized as a research probe, this compound would need to be synthesized with appropriate modifications, such as the attachment of a fluorophore (e.g., fluorescein isothiocyanate - FITC) or a biotin tag. These tagged peptides could then be used in a variety of cellular assays, including:

Fluorescence Microscopy: To visualize the binding of the peptide to cell surfaces or its internalization into cells.

Flow Cytometry: To quantify the binding of the peptide to a population of cells.

Pull-down Assays: To identify the cellular proteins that interact with the peptide.

Structure Activity Relationship Sar and Rational Design of Tyrosyl Prolyl Leucyl Glycine Analogs

Correlating Structural Features of Tyrosyl-prolyl-leucyl-glycine with Biological Activities

The N-terminal tyrosine residue is a critical component for opioid receptor interaction, a feature shared with endogenous opioid peptides like enkephalins and endomorphins. The phenolic hydroxyl group of tyrosine is particularly important for binding to the µ-opioid receptor. nih.gov Modifications to this residue can significantly alter the activity profile of the entire peptide.

The proline residue at the second position introduces a significant conformational constraint, inducing a bend in the peptide backbone. nih.gov This structural feature is crucial for orienting the other residues in a manner that is favorable for receptor binding. The presence of proline is a common characteristic among the Tyr-MIF-1 family of peptides and the endomorphins, which also exhibit high affinity for the µ-opioid receptor. nih.gov

The C-terminal glycine (B1666218) residue and its modifications also play a role in determining the biological activity. The amidated form of the peptide, Tyr-Pro-Leu-Gly-NH2 (Tyr-MIF-1), is a well-studied endogenous brain peptide with a range of effects. nih.govnih.gov The C-terminal amide is a common feature in many neuropeptides and is known to protect against degradation by carboxypeptidases, thereby increasing their biological half-life.

The following table summarizes the effects of various substitutions on the opioid receptor binding and activity of Tyr-MIF-1 analogs:

| Analog | Sequence | Modification | Biological Activity |

| Tyr-MIF-1 | Tyr-Pro-Leu-Gly-NH2 | - | Opiate agonist and antagonist activity |

| Tyr-W-MIF-1 | Tyr-Pro-Trp-Gly-NH2 | Leu to Trp substitution | More potent and selective µ-opioid receptor ligand than Tyr-MIF-1 |

| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH2 | Leu to Trp and Gly to Phe substitution | High specificity and affinity for the µ-opioid receptor |

| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH2 | Leu to Phe and Gly to Phe substitution | High specificity and affinity for the µ-opioid receptor |

This table is based on data from multiple sources. nih.govnih.gov

Systematic Amino Acid Scan and Mutagenesis of this compound Sequence

Systematic amino acid scanning, such as alanine scanning mutagenesis, is a powerful technique to elucidate the contribution of individual amino acid residues to the biological function of a peptide. While comprehensive alanine scanning data for the entire this compound sequence is not extensively documented in publicly available literature, the principles of this methodology and findings from related peptide studies can provide valuable insights.

In alanine scanning, each amino acid residue in the sequence is systematically replaced with alanine, and the effect of the mutation on the peptide's activity is measured. Alanine is chosen because its small, non-polar side chain removes the specific functionality of the original residue without introducing significant steric hindrance or new chemical interactions, thus probing the importance of the original side chain.

Based on the structure-activity relationships discussed in the previous section, a hypothetical alanine scan of this compound would likely reveal the following:

Tyr to Ala: This substitution would be expected to drastically reduce or abolish opioid receptor binding and activity, given the critical role of the tyrosine phenolic group in µ-opioid receptor interactions.

Pro to Ala: Replacing proline with alanine would significantly increase the conformational flexibility of the peptide backbone. This would likely lead to a substantial decrease in activity, as the specific bend induced by proline is thought to be essential for proper positioning of the pharmacophoric groups.

Leu to Ala: The substitution of leucine (B10760876) with alanine would decrease the hydrophobicity of the peptide. The impact on activity would depend on the specific nature of the receptor binding pocket. It might lead to a decrease in binding affinity if hydrophobic interactions are crucial at this position.

Gly to Ala: The glycine residue provides maximal conformational flexibility at the C-terminus. Replacing it with alanine would introduce a methyl group, slightly restricting this flexibility. The effect of this change would likely be less pronounced than modifications at the other positions but could still modulate receptor affinity and selectivity.

Site-directed mutagenesis studies on larger proteins containing sequences similar to fragments of this compound have demonstrated the importance of these residues in various biological contexts. For example, studies on the insulin receptor have shown that a Gly-Pro-Leu-Tyr sequence is required for normal endocytosis, and mutation of these residues impairs this function. nih.gov

Influence of Conformational Dynamics on Functional Efficacy of this compound Analogs

The biological activity of this compound and its analogs is not solely determined by their primary amino acid sequence but is also heavily influenced by their three-dimensional structure and conformational flexibility in solution. The presence of the proline residue at the second position imposes significant constraints on the peptide's backbone, leading to a more defined solution structure compared to more flexible peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for studying the conformation of Tyr-Pro-Leu-Gly-NH2 (N-Tyr-MIF-1) in aqueous solution. nih.gov These studies have revealed that the peptide exists in a slow exchange between two major conformers. This conformational heterogeneity is primarily attributed to the cis-trans isomerization of the peptide bond between tyrosine and proline. nih.gov The trans conformation is generally more stable and populated than the cis form.

In the major (trans) conformation, the aromatic ring of the N-terminal tyrosine residue is positioned in close proximity to the pyrrolidine (B122466) ring of the proline residue. nih.gov This interaction is indicated by a strong temperature dependence of the chemical shifts of the proline protons in NMR spectra. nih.gov This folded conformation may be the bioactive conformation, presenting the key pharmacophoric groups in the correct orientation for receptor binding. In contrast, this interaction between the tyrosine and proline rings is absent in the minor (cis) conformation. nih.gov

The conformational dynamics of the peptide are also influenced by the solvent environment and interactions with the receptor. The binding of the peptide to its receptor is a dynamic process that may involve a conformational selection mechanism, where the receptor preferentially binds to one of the pre-existing conformations of the peptide in solution, or an induced-fit mechanism, where the peptide adopts its bioactive conformation upon binding to the receptor.

The design of conformationally constrained analogs can be a powerful strategy to enhance the functional efficacy of this compound. By introducing modifications that favor the bioactive conformation, it is possible to increase binding affinity and selectivity.

Computational Design and Prediction of Novel this compound Analogs

Computational methods have become an indispensable tool in the rational design and prediction of novel peptide analogs with improved properties. These in silico approaches can significantly accelerate the drug discovery process by prioritizing a smaller number of promising candidates for chemical synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For this compound analogs, QSAR models could be developed to predict their opioid receptor affinity based on various molecular descriptors, such as hydrophobicity, electronic properties, and steric parameters of the constituent amino acids. nih.gov Such models can guide the design of new analogs with potentially higher activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the peptide analog) when bound to a receptor to form a stable complex. By docking a library of virtual this compound analogs into the binding site of a target receptor (e.g., the µ-opioid receptor), it is possible to estimate their binding affinities and identify key interactions. This information can be used to design analogs with improved binding characteristics.

Molecular dynamics (MD) simulations provide insights into the conformational dynamics and stability of peptides and their complexes with receptors over time. MD simulations can be used to study the conformational landscape of this compound analogs in solution, complementing experimental techniques like NMR. mdpi.com Furthermore, MD simulations of the peptide-receptor complex can reveal the detailed molecular interactions and help to understand the structural basis of agonist versus antagonist activity.

The general workflow for the computational design of novel this compound analogs would typically involve:

Homology modeling or retrieval of the 3D structure of the target receptor.

Virtual screening of a library of this compound analogs using molecular docking.

Refinement of the docking poses and estimation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Performing MD simulations on the most promising peptide-receptor complexes to assess their stability and dynamics.

Selection of a small number of high-potential candidates for synthesis and experimental validation.

While specific computational design studies focused solely on this compound are not abundant in the literature, the principles and methodologies are well-established and have been successfully applied to the design of other peptide-based therapeutics.

Analytical Methodologies for Detection and Quantification of Tyrosyl Prolyl Leucyl Glycine in Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Tyrosyl-Prolyl-Leucyl-Glycine Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), stands as the gold standard for the quantitative analysis of peptides like this compound in biological fluids. nih.govnih.gov This is due to its exceptional sensitivity, selectivity, and versatility. The technique combines the powerful separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry.

The typical workflow involves minimal sample preparation, often a protein precipitation step followed by solid-phase extraction (SPE) to concentrate the peptide and remove interfering substances. nih.gov The extract is then injected into an LC system, where the tetrapeptide is separated from other molecules based on its physicochemical properties, most commonly using reversed-phase chromatography.

Following chromatographic separation, the peptide elutes into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI generates protonated molecular ions [M+H]⁺ of the peptide with minimal fragmentation. In the tandem mass spectrometer, these precursor ions are selected and then fragmented, for example, through collision-induced dissociation (CID). This process breaks the peptide bonds at predictable locations, generating a unique pattern of product ions.

For quantification, the method of choice is Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This technique involves monitoring specific transitions from a precursor ion to one or more product ions. This high specificity allows for accurate quantification even in complex matrices. nih.gov The use of a stable isotope-labeled internal standard, such as a deuterium-labeled version of the peptide, is critical for achieving high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis This table presents hypothetical yet typical parameters for an LC-MS/MS method.

| Parameter | Description/Value |

|---|---|

| Chromatography Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 449.2 |

| SRM Transition 1 (Quantifier) | m/z 449.2 → m/z 336.2 (y3 ion) |

| SRM Transition 2 (Qualifier) | m/z 449.2 → m/z 239.1 (b2 ion) |

| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL to pg/mL range nih.gov |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

While LC-MS is a dominant technique, High-Performance Liquid Chromatography (HPLC) coupled with other detectors provides alternative and accessible methods for quantification. The choice of detector depends on the required sensitivity and the properties of the peptide.

UV Detection: Reversed-phase HPLC with UV detection is a common method. Peptides absorb UV light at specific wavelengths. The peptide bond itself results in absorbance around 210-220 nm. The presence of the tyrosine residue in this compound, with its aromatic ring, allows for more selective detection at approximately 280 nm. While robust and straightforward, UV detection generally offers lower sensitivity compared to mass spectrometry or fluorescence detection.

Fluorescence Detection: To enhance sensitivity and selectivity, the peptide can be chemically modified with a fluorescent tag, a process known as derivatization. scispace.com This is typically done prior to HPLC separation (pre-column derivatization). Reagents such as 9-fluorenylmethylchloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) react with the primary amine group of the N-terminal tyrosine to form a highly fluorescent product. scispace.comlcms.cz The derivatized peptide is then separated by HPLC and detected by a fluorescence detector, which can provide sensitivity approaching that of mass spectrometry. scispace.com

Ion-Pair Chromatography: For small, polar peptides that may have poor retention on traditional reversed-phase columns, ion-pair chromatography can be employed. This technique adds an ion-pairing reagent (e.g., trifluoroacetic acid or sodium hexanesulfonate) to the mobile phase. nih.gov The reagent forms a neutral ion pair with the charged peptide, increasing its hydrophobicity and enhancing its retention on the nonpolar stationary phase.

Table 2: Comparison of HPLC Detection Methods for Peptide Analysis

| Detection Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| UV/Vis Absorbance | Measures absorbance of peptide bonds (~220 nm) or aromatic residues (~280 nm). | Simple, robust, non-destructive, widely available. | Relatively low sensitivity and selectivity; susceptible to interference. |

| Fluorescence | Detects fluorescence of native aromatic residues or, more commonly, fluorescent derivatives after chemical tagging. scispace.com | High sensitivity and selectivity. | Requires a derivatization step which can add complexity and variability. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the ionized peptide. nih.gov | Highest sensitivity and selectivity; provides structural information. nih.gov | Higher instrument cost and complexity. |

Capillary Electrophoresis and Other Separation Techniques

Capillary electrophoresis (CE) is a high-resolution separation technique that offers a powerful alternative to HPLC for peptide analysis. nih.gov CE separates molecules based on their electrophoretic mobility, which is related to their charge-to-size ratio. rsc.org This separation mechanism is orthogonal to reversed-phase LC, which separates based on hydrophobicity, making the combination of these techniques particularly effective for complex sample analysis. nih.govnih.gov

Key advantages of CE include extremely high separation efficiency (leading to very sharp peaks), short analysis times, and minimal sample and solvent consumption. In its most common form, Capillary Zone Electrophoresis (CZE), a sample is introduced into a narrow-bore fused-silica capillary filled with a background electrolyte. When a high voltage is applied, ions migrate at different velocities toward the detector.

For enhanced sensitivity and structural confirmation, CE can be directly coupled to a mass spectrometer (CE-MS). This combination is highly effective for neuropeptidomics, as it can resolve peptides that are difficult to separate by LC alone. nih.govnih.gov The low flow rates of CE are well-suited for ESI-MS, resulting in stable ion signals and high sensitivity.

Table 3: Features of Capillary Electrophoresis for Peptide Analysis

| Feature | Description |

|---|---|

| Separation Principle | Based on charge-to-size ratio in an electric field. rsc.org |

| Efficiency | Extremely high, generating hundreds of thousands to millions of theoretical plates. |

| Sample Volume | Very low, typically in the nanoliter range. |

| Analysis Time | Rapid, often under 15-20 minutes. |

| Coupling to MS | Highly compatible with ESI-MS, providing an orthogonal separation dimension to LC-MS. nih.govnih.gov |

Development of Immunological Assays for this compound Detection

Immunological assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding interaction between an antibody and its antigen. These methods can offer very high sensitivity and are well-suited for high-throughput screening of a large number of samples.

The development of an immunoassay for a small peptide like this compound presents a specific challenge. Small molecules, known as haptens, are generally not immunogenic on their own. Therefore, the first step is to conjugate the tetrapeptide to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin or Bovine Serum Albumin) to elicit an immune response in an animal model and produce specific polyclonal or monoclonal antibodies.